Methyl 4-[(butylamino)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(butylamino)methyl]benzoate is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . . This compound is a derivative of benzoic acid and is commonly used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(butylamino)methyl]benzoate can be synthesized through the esterification of 4-(butylamino)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of reactants and the use of efficient separation techniques to isolate the desired product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(butylamino)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation
Major Products Formed
Oxidation: Formation of 4-(butylamino)benzoic acid.
Reduction: Formation of 4-(butylamino)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring
Scientific Research Applications
Methyl 4-[(butylamino)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reactant in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 4-[(butylamino)methyl]benzoate, particularly in its potential use as a local anesthetic, involves binding to the sodium ion channels on nerve membranes. This binding reduces the passage of sodium ions through the channels, thereby blocking the conduction of nerve impulses and resulting in local anesthesia . The compound’s structure allows it to interact with specific sites on the sodium ion channels, leading to its anesthetic effects.
Similar Compounds
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 4-(butylaminomethyl)benzoate |
InChI |
InChI=1S/C13H19NO2/c1-3-4-9-14-10-11-5-7-12(8-6-11)13(15)16-2/h5-8,14H,3-4,9-10H2,1-2H3 |
InChI Key |
VHYFWKJZVCVUQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.